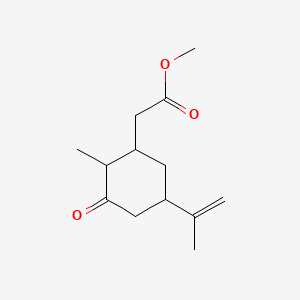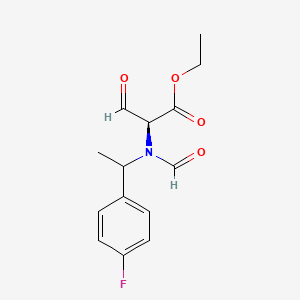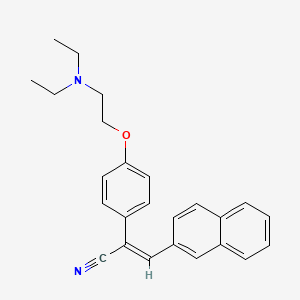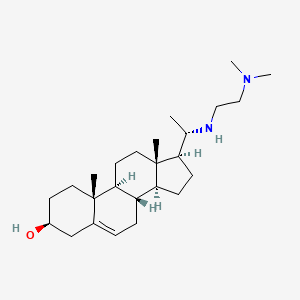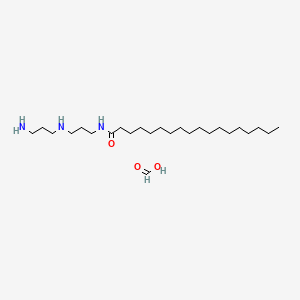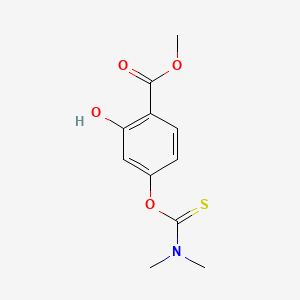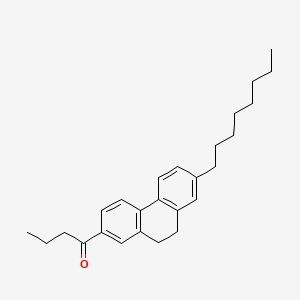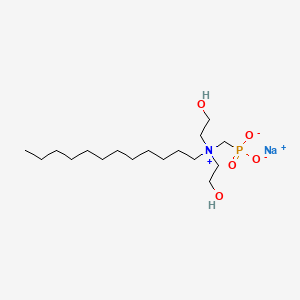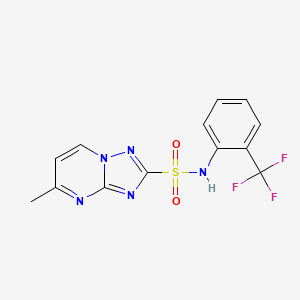
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- can be achieved through various methods. One common approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the annulation of the pyrimidine moiety to the triazole ring or vice versa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using microwave-mediated, catalyst-free methods. These methods are eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, copper acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as dry toluene for enhanced yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with azinium-N-imines and nitriles yields 1,2,4-triazolo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of agricultural chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on different targets such as tubulin, LSD1, and CDK2, exhibiting potent antitumor activities . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine scaffold and exhibit various biological activities.
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cytotoxic properties and effectiveness as an anticancer agent.
Uniqueness
What sets (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- apart is its unique combination of a triazolo-pyrimidine core with a sulfonamide group and a trifluoromethyl phenyl substituent. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
98967-53-4 |
|---|---|
Fórmula molecular |
C13H10F3N5O2S |
Peso molecular |
357.31 g/mol |
Nombre IUPAC |
5-methyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10F3N5O2S/c1-8-6-7-21-11(17-8)18-12(19-21)24(22,23)20-10-5-3-2-4-9(10)13(14,15)16/h2-7,20H,1H3 |
Clave InChI |
WJLJVFXVKTYWEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


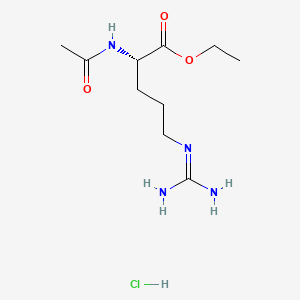
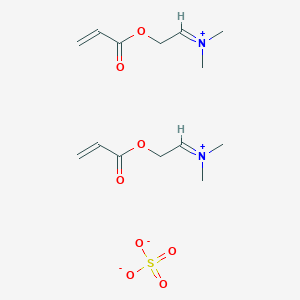
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
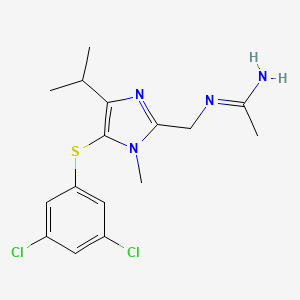
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
